N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine
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Description
“N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1118787-06-6 . It has a molecular weight of 296.19 . The IUPAC name for this compound is (1E)-1-[5-(3-bromophenyl)-2-thienyl]ethanone oxime .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10BrNOS/c1-8(14-15)11-5-6-12(16-11)9-3-2-4-10(13)7-9/h2-8H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Photoaffinity Labeling
A study on the selective covalent binding of an ethidium analog (which is structurally related to the compound of interest) to mitochondrial DNA demonstrated a technique for studying the binding of nucleic acid-active drugs. This method involves a photosensitive azide derivative of ethidium bromide that, upon photolysis, binds covalently to DNA via a light-generated nitrene intermediate. This approach provides insights into the interaction between drugs and nucleic acids, enhancing the understanding of their biological effects (Hixon, White, & Yielding, 1975).
Corrosion Inhibition
Research on the inhibition of corrosion of mild steel in acidic solutions by a synthesized Schiff base compound shows the potential of thiophene derivatives in protecting metals against corrosion. The study found that this compound efficiently prevents corrosion, with its effectiveness increasing with concentration. This finding is crucial for industries looking to improve material longevity and resistance to acidic environments (Daoud et al., 2014).
Anti-Cancer Activities
A novel thiophenylchromane compound was synthesized and studied for its anti-cancer properties. The compound showed moderate anticancer activity against HepG2 cancer cells, indicating the potential of thiophene derivatives in developing new anticancer agents. This research contributes to the ongoing search for more effective and selective cancer treatments (Vaseghi et al., 2021).
properties
IUPAC Name |
(NE)-N-[1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-8(14-15)11-5-6-12(16-11)9-3-2-4-10(13)7-9/h2-7,15H,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOPOEQLJGROKQ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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